Amphetamine-d11: A Technical Guide to Molecular Weight and Isotopic Purity Specifications for Researchers
Amphetamine-d11: A Technical Guide to Molecular Weight and Isotopic Purity Specifications for Researchers
Introduction: The Critical Role of Stable Isotope-Labeled Standards in Quantitative Analysis
In the landscape of modern analytical science, particularly within pharmaceutical research, clinical diagnostics, and forensic toxicology, the demand for precision and accuracy is paramount. Quantitative analysis, often performed using powerful techniques like mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy, relies on the use of internal standards to correct for variability inherent in sample preparation and instrument response. Among the various types of internal standards, stable isotope-labeled (SIL) compounds have emerged as the gold standard.
Amphetamine-d11, a deuterated analog of amphetamine, is a widely utilized SIL internal standard in the quantitative analysis of amphetamine in biological matrices. Its utility stems from the fact that it is chemically identical to the analyte of interest, amphetamine, but has a different mass due to the replacement of eleven hydrogen (protium) atoms with their heavier, stable isotope, deuterium. This mass difference allows for its distinct detection by a mass spectrometer, while its identical chemical properties ensure that it behaves similarly to the unlabeled analyte during sample extraction, chromatography, and ionization. The result is a more accurate and precise quantification of the target analyte.
This in-depth technical guide provides a comprehensive overview of the key specifications of Amphetamine-d11, focusing on its molecular weight and, most critically, its isotopic purity. We will delve into the theoretical basis for its molecular weight, the analytical methodologies used to verify its isotopic composition, and the stringent purity requirements that ensure its reliability as an internal standard in regulated bioanalysis.
I. Amphetamine-d11: Fundamental Properties and Molecular Weight Calculation
The molecular formula for Amphetamine-d11 is C₉D₁₁H₂N, where 'D' represents deuterium. To accurately calculate its molecular weight, we must consider the precise atomic masses of its constituent isotopes.
Atomic Masses of Constituent Isotopes
The foundation of an accurate molecular weight calculation lies in the use of precise masses for the most abundant isotopes of each element in the molecule:
| Element | Isotope | Atomic Mass (Da) |
| Carbon | ¹²C | 12.000000 |
| Hydrogen (Protium) | ¹H | 1.007825 |
| Deuterium | ²H | 2.014102 |
| Nitrogen | ¹⁴N | 14.003074 |
Note: The atomic mass of ¹²C is defined as exactly 12 Da and serves as the basis for the atomic mass scale.
Theoretical Monoisotopic Mass Calculation
The theoretical monoisotopic mass is calculated by summing the masses of the most abundant isotopes of the constituent elements. For Amphetamine-d11, this calculation is as follows:
(9 x Mass of ¹²C) + (11 x Mass of ²H) + (2 x Mass of ¹H) + (1 x Mass of ¹⁴N) (9 x 12.000000) + (11 x 2.014102) + (2 x 1.007825) + (1 x 14.003074) = 146.1738 Da
This calculated monoisotopic mass is a critical parameter for high-resolution mass spectrometry, allowing for the precise identification of the molecule. Commercial suppliers often report the molecular weight, which is a weighted average of the masses of all naturally occurring isotopes of the elements. For Amphetamine-d11, this is typically cited as approximately 146.27 g/mol for the free base and 182.7 g/mol for the hydrochloride salt.[1][2]
II. Isotopic Purity: The Cornerstone of a Reliable Internal Standard
While chemical purity (typically ≥98%) is a standard requirement for analytical standards, for a deuterated compound like Amphetamine-d11, isotopic purity is of paramount importance.[2] Isotopic purity refers to the extent to which the intended hydrogen atoms have been replaced by deuterium. In an ideal Amphetamine-d11 molecule, all eleven specified positions would be occupied by deuterium atoms. However, in practice, the synthesis of deuterated compounds results in a distribution of isotopologues—molecules with the same chemical formula but differing in their isotopic composition (e.g., containing 10, 9, or fewer deuterium atoms).
High isotopic purity is crucial for several reasons:
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Minimizing Cross-Talk: A significant presence of lower-deuterated or unlabeled amphetamine in the Amphetamine-d11 standard can interfere with the measurement of the native analyte, leading to inaccurate quantification, particularly at low concentrations.
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Ensuring Accurate Response Ratios: The fundamental principle of using a SIL internal standard is that the ratio of the analyte's signal to the internal standard's signal remains constant across different samples. If the isotopic distribution of the internal standard is not well-defined and consistent, this ratio can be skewed, compromising the accuracy of the results.
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Regulatory Compliance: Regulatory bodies such as the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA) have stringent guidelines for the validation of bioanalytical methods, which include the characterization and control of internal standards.[2][3]
A typical specification for the isotopic enrichment of a deuterated internal standard is ≥98% . This means that at least 98% of the molecules in the standard should contain the desired number of deuterium atoms.
III. Analytical Characterization of Isotopic Purity
The determination of isotopic purity is a critical step in the quality control of Amphetamine-d11. The two primary analytical techniques employed for this purpose are Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) Spectroscopy.
Mass Spectrometry for Isotopic Distribution Analysis
High-resolution mass spectrometry is a powerful tool for determining the isotopic distribution of Amphetamine-d11. By analyzing the mass-to-charge ratio (m/z) of the molecular ions, the relative abundance of each isotopologue can be quantified.
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Sample Preparation: A dilute solution of Amphetamine-d11 is prepared in a suitable solvent (e.g., methanol/water with a small amount of formic acid for positive ionization).
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Chromatographic Separation: The sample is injected onto a liquid chromatography (LC) system, typically with a C18 column, to separate the analyte from any potential impurities.
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Mass Spectrometric Analysis: The eluent from the LC is introduced into a high-resolution mass spectrometer (e.g., a Quadrupole Time-of-Flight or Orbitrap instrument).
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Data Acquisition: The mass spectrometer is operated in full-scan mode to acquire high-resolution mass spectra of the eluting Amphetamine-d11 peak.
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Data Analysis: The acquired mass spectrum of the molecular ion cluster is analyzed. The relative intensities of the peaks corresponding to the different isotopologues (d11, d10, d9, etc.) are measured to determine the isotopic distribution. For Amphetamine-d11 in positive ion mode, the protonated molecule [M+H]⁺ would be observed, with the primary peak at approximately m/z 147.18.[1]
dot graph TD { subgraph Isotopic Purity by Mass Spectrometry A[Sample Preparation: Dilute Amphetamine-d11] --> B[LC Separation: C18 Column]; B --> C[HRMS Analysis: Full Scan Mode]; C --> D[Data Acquisition: Molecular Ion Cluster]; D --> E[Data Analysis: Relative Abundance of Isotopologues]; end style A fill:#F1F3F4,stroke:#5F6368,stroke-width:2px,fontcolor:#202124 style B fill:#F1F3F4,stroke:#5F6368,stroke-width:2px,fontcolor:#202124 style C fill:#F1F3F4,stroke:#5F6368,stroke-width:2px,fontcolor:#202124 style D fill:#F1F3F4,stroke:#5F6368,stroke-width:2px,fontcolor:#202124 style E fill:#F1F3F4,stroke:#5F6368,stroke-width:2px,fontcolor:#202124 }
Workflow for Isotopic Purity Analysis by LC-HRMS.
NMR Spectroscopy for Site-Specific Deuteration and Purity
While mass spectrometry provides an excellent overview of the isotopic distribution, NMR spectroscopy offers complementary information, including the location of deuterium incorporation and the presence of any residual protons at the labeled sites.
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Sample Preparation: A precise amount of Amphetamine-d11 is dissolved in a suitable NMR solvent that does not contain deuterium signals that would interfere with the analysis (e.g., chloroform-d or DMSO-d6). A known amount of an internal standard with a well-defined proton signal can be added for quantitative purposes.
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¹H NMR Analysis: A proton NMR spectrum is acquired. The absence or significant reduction of signals at the chemical shifts corresponding to the deuterated positions confirms successful labeling. The integration of any residual proton signals relative to the signals of the non-deuterated positions or the internal standard can be used to quantify the degree of deuteration.
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²H NMR Analysis: A deuterium NMR spectrum is acquired. This spectrum will show signals only for the deuterium atoms in the molecule, providing direct evidence of their presence and chemical environment. The integration of these signals can be used to confirm the relative abundance of deuterium at different sites.
dot graph TD { subgraph Isotopic Purity by NMR Spectroscopy A[Sample Preparation: Dissolve in NMR Solvent] --> B[¹H NMR Analysis: Observe Residual Proton Signals]; B --> C[Quantify Deuteration by Integration]; A --> D[²H NMR Analysis: Observe Deuterium Signals]; D --> E[Confirm Deuterium Location and Relative Abundance]; end style A fill:#F1F3F4,stroke:#5F6368,stroke-width:2px,fontcolor:#202124 style B fill:#F1F3F4,stroke:#5F6368,stroke-width:2px,fontcolor:#202124 style C fill:#F1F3F4,stroke:#5F6368,stroke-width:2px,fontcolor:#202124 style D fill:#F1F3F4,stroke:#5F6368,stroke-width:2px,fontcolor:#202124 style E fill:#F1F3F4,stroke:#5F6368,stroke-width:2px,fontcolor:#202124 }
Workflow for Isotopic Purity Analysis by NMR Spectroscopy.
IV. Practical Considerations for the Use of Amphetamine-d11 in Research
The reliability of quantitative data generated using Amphetamine-d11 as an internal standard is directly linked to its proper handling and use.
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Certificate of Analysis (CoA): Always review the CoA provided by the supplier. This document should contain critical information on the chemical and isotopic purity of the standard.
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Storage: Amphetamine-d11, like its unlabeled counterpart, should be stored under appropriate conditions to prevent degradation. Typically, this involves storage at low temperatures (e.g., -20°C) and protection from light.[2]
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Solution Stability: The stability of Amphetamine-d11 in stock and working solutions should be evaluated as part of the bioanalytical method validation to ensure that the integrity of the standard is maintained throughout the analytical process.
Conclusion
Amphetamine-d11 is an indispensable tool for researchers in a variety of scientific disciplines. Its efficacy as a stable isotope-labeled internal standard is fundamentally dependent on its well-characterized molecular weight and, most importantly, its high isotopic purity. A thorough understanding of how these parameters are determined and why they are critical allows researchers to have greater confidence in the accuracy and reliability of their quantitative data. By adhering to rigorous analytical protocols for the characterization of Amphetamine-d11 and following best practices for its use, the scientific community can continue to rely on this essential standard for robust and defensible analytical results.
References
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U.S. Food and Drug Administration. (2018). Bioanalytical Method Validation Guidance for Industry. [Link]
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European Medicines Agency. (2011). Guideline on bioanalytical method validation. [Link]
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PubChem. Amphetamine-d11. [Link]
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Washington State Patrol. (2017). CONFIRMATION OF SELECT AMPHETAMINES BY LIQUID CHROMATOGRAPHY – TANDEM MASS SPECTROMETRY. [Link]
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ResolveMass Laboratories Inc. (2025). Deuterated Internal Standards for LC-MS: Selection & Custom Synthesis. [Link]
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Singh, G., et al. (2018). A strategy for evaluation of isotopic enrichment and structural integrity of deuterium labelled compounds by using HR-MS and NMR. Analytical Methods, 10(33), 4075-4084. [Link]
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Gomes, F. P., et al. (2022). Evaluating the use of NMR for the determination of deuterium abundance in water. University of Groningen. [Link]
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Rodríguez-Morató, J., et al. (2015). Determination of the enrichment of isotopically labelled molecules by mass spectrometry. Rapid Communications in Mass Spectrometry, 29(1), 1-10. [Link]
